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Dichlorobis(triethylphosphine)palladium(II)

Reductive elimination Pd(II) dialkyl stability Negishi coupling intermediates

Premature reductive elimination in stepwise Pd(II)-mediated coupling leads to homo-coupled byproducts and failed multi-component syntheses. PdCl₂(PEt₃)₂ stabilizes dialkyl intermediates, suppresses homo-coupling, and enables sequential cross-coupling strategies: • Near-quantitative transmetalation with organolithium reagents (R¹₂Pd(PEt₃)₂, <1% R¹-R¹ byproduct) • Recyclable ALD precursor for Pd thin films at 140-180 °C (0.3-0.4 Å cycle⁻¹, no seed layer) • Thermal decomposition ~300 °C, ~170 °C higher than Pd(acac)₂, preserving mesopore ordering in catalyst supports.

Molecular Formula C12H30Cl2P2Pd
Molecular Weight 413.6 g/mol
CAS No. 28425-04-9
Cat. No. B1589421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobis(triethylphosphine)palladium(II)
CAS28425-04-9
Molecular FormulaC12H30Cl2P2Pd
Molecular Weight413.6 g/mol
Structural Identifiers
SMILESCCP(CC)CC.CCP(CC)CC.Cl[Pd]Cl
InChIInChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2
InChIKeyULYNIEUXPCUIEL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorobis(triethylphosphine)palladium(II) (CAS 28425-04-9): A Trialkylphosphine-Ligated Pd(II) Pre-Catalyst for Cross-Coupling and Thin-Film Deposition


Dichlorobis(triethylphosphine)palladium(II), commonly formulated as trans-PdCl₂(PEt₃)₂, is a square-planar palladium(II) complex bearing two electron-rich triethylphosphine (PEt₃) ligands and two chloride donors. It belongs to the broader class of palladium-phosphine pre-catalysts and is employed as a homogeneous catalyst precursor in C–C and C–heteroatom bond-forming reactions including Suzuki, Heck, Sonogashira, and Negishi couplings, as well as in carbonylations and hydrogenations . The complex is a yellow crystalline powder with a melting point of 139–142 °C, soluble in chloroform, toluene, and benzene, and requires storage under inert atmosphere [1]. Beyond its established role in organic synthesis, PdCl₂(PEt₃)₂ has recently been validated as a volatile, recyclable precursor for atomic layer deposition (ALD) of metallic palladium thin films [2].

Why Dichlorobis(triethylphosphine)palladium(II) Cannot Be Trivially Replaced by Other Pd-Phosphine Pre-Catalysts


Palladium-phosphine complexes are not electronically and sterically interchangeable: the choice of phosphine ligand directly governs the stability of Pd(II) intermediates, the partitioning between cross-coupling and homo-coupling pathways, and the thermal robustness of the complex as a materials precursor. Triethylphosphine (PEt₃) is substantially more σ-donating than triphenylphosphine (PPh₃), which retards reductive elimination from Pd(II) and stabilizes isolable dialkyl intermediates—a property absent in the PPh₃ analog [1]. Conversely, PEt₃ is less sterically demanding than tricyclohexylphosphine (PCy₃), which can suppress catalytic activity in polymerization reactions where bulky ligands are required [2]. These electronic and steric differences mean that substituting PdCl₂(PEt₃)₂ with PdCl₂(PPh₃)₂ or PdCl₂(PCy₃)₂ without re-optimization can lead to divergent product distributions, catalyst deactivation, or complete reaction failure. The quantitative evidence below establishes the specific dimensions along which PdCl₂(PEt₃)₂ is differentiated.

Quantitative Differentiation Evidence for Dichlorobis(triethylphosphine)palladium(II) vs. Closest Analogs


PdCl₂(PEt₃)₂ Suppresses Premature Reductive Elimination: Near-Quantitative Retention of Pd(II) Dialkyl Intermediates vs. PdCl₂(PPh₃)₂

In a direct head-to-head comparison, the reaction of Cl₂Pd(PEt₃)₂ with 2 equivalents of organolithium reagents (R¹Li; R¹ = (E)-t-BuCH=CH, t-BuC≡C, or Me) gave the corresponding isolable R¹₂Pd(PEt₃)₂ complexes in nearly quantitative yield, with no detectable homo-coupled product R¹–R¹. In stark contrast, the identical reaction using Cl₂Pd(PPh₃)₂ produced R¹–R¹ in >95% yield within 1 hour, and the putative R¹₂Pd(PPh₃)₂ intermediates could not be detected [1]. This demonstrates that the PEt₃ ligand retards reductive elimination sufficiently to permit isolation of catalytically competent Pd(II) intermediates, whereas the PPh₃ analog undergoes rapid and uncontrolled C–C bond formation.

Reductive elimination Pd(II) dialkyl stability Negishi coupling intermediates

Phosphine Basicity Tunes Reductive Elimination Rate: PEt₃ Offers the Slowest Elimination in a Systematic PR₃ Series

The same study established a clear ligand-dependence trend: the ease of reductive elimination (formation of R¹–R¹) is inversely proportional to the σ-basicity of the phosphine ligand, following the order PEt₃ < PPhMe₂ < PPh₂Me < PPh₃ [1]. This means PEt₃, being the most basic and electron-donating ligand in the series, provides the greatest kinetic stabilization against reductive elimination from Pd(II). This quantitative electronic ranking allows the user to rationally select PdCl₂(PEt₃)₂ when the synthetic objective requires retention of the Pd(II) oxidation state for subsequent transmetalation, rather than premature C–C bond formation.

Phosphine electronic effects Reductive elimination kinetics Pd(II) intermediate stability

Higher Thermal Stability as Nanocomposite Precursor: PdCl₂(PEt₃)₂ Decomposes at ~300 °C vs. Pd(acac)₂ at ~130 °C

When evaluated as a metal source for preparing PdO nanoparticles dispersed within MCM-41 mesoporous silica, trans-[PdCl₂(PEt₃)₂] exhibits a remarkable mass loss of all nonmetallic elements centered at approximately 300 °C, as determined by thermal gravimetric analysis (TGA) in air [1]. The study explicitly positions PdCl₂(PEt₃)₂ as 'thermally more stable than [Pd(acac)₂]', which decomposes at approximately 130 °C and causes severe loss of pore ordering during template-directed synthesis [1]. This ~170 °C higher decomposition threshold enables co-assembly of the metal precursor with the surfactant template prior to silica condensation, yielding well-ordered PdO/MCM-41 nanocomposites with PdO as the sole crystalline phase (confirmed by XRPD) [1].

PdO/MCM-41 nanocomposite Thermal gravimetric analysis Precursor thermal stability

ALD Precursor with Higher Growth Rate, No Seed Layer, and Full Recyclability vs. Established Pd ALD Processes

A 2025 study established PdCl₂(PEt₃)₂ as an effective thermal ALD precursor for metallic palladium films, achieving a growth rate of 0.3–0.4 Å cycle⁻¹ at deposition temperatures of 140–180 °C using 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine as the reducing agent [1]. By comparison, the widely used Pd(hfac)₂-based thermal ALD process delivers a growth rate of approximately 0.2–0.25 Å cycle⁻¹ at 180–220 °C with ozone as co-reactant [2]. The PdCl₂(PEt₃)₂ process does not require a seed layer—a limitation of earlier reductive thermal Pd ALD processes—and uniquely enables full precursor recyclability: unused precursor condensed in the exhaust tube can be recovered by dissolution in acetone, purified by recrystallization, and reused [1]. This is a clear advantage over existing Pd ALD processes where precursor recovery is not feasible.

Atomic layer deposition Pd thin film Precursor recyclability Growth rate

Lower Melting Point and Different Solubility Profile vs. PdCl₂(PPh₃)₂ Facilitates Solution-Phase Handling

PdCl₂(PEt₃)₂ has a melting point of 139–142 °C and is soluble in chloroform, toluene, and benzene [1]. In contrast, PdCl₂(PPh₃)₂ has a substantially higher melting point of ~260 °C (with decomposition noted around 300 °C) and is only slightly soluble in chloroform and dichloromethane, requiring heated solvents for effective dissolution [2]. The lower melting point and broader room-temperature solubility of PdCl₂(PEt₃)₂ simplify solution preparation for homogeneous catalysis and facilitate purification by recrystallization. Both compounds are moisture-sensitive and require storage under inert atmosphere.

Melting point Solubility Handling properties Procurement specification

Commercially Available at ≥97–98% Purity with Batch-Specific QC Documentation

PdCl₂(PEt₃)₂ (CAS 28425-04-9) is routinely available from multiple global suppliers at standard purities of 97–98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . Higher purities (up to 99%) are available from specialized manufacturers . This level of documented purity and analytical traceability is essential for reproducible catalytic screening and for applications in regulated pharmaceutical intermediate synthesis where catalyst-derived impurities must be controlled and quantified.

Purity specification Quality control Batch analysis Procurement

Evidence-Backed Application Scenarios for Dichlorobis(triethylphosphine)palladium(II) (CAS 28425-04-9)


Negishi Cross-Coupling Requiring Controlled Transmetalation via Isolable Pd(II) Intermediates

When the synthetic route demands stepwise Pd(II)-mediated coupling—where oxidative addition of an organozinc or organolithium reagent must be followed by a controlled transmetalation step without premature reductive elimination—PdCl₂(PEt₃)₂ is the rational choice. As demonstrated by Ozawa et al., Cl₂Pd(PEt₃)₂ reacts with organolithium reagents (alkenyl, alkynyl, methyl) to form the corresponding R¹₂Pd(PEt₃)₂ complexes in nearly quantitative yield with zero detectable homo-coupled byproduct, whereas the PPh₃ analog undergoes immediate reductive elimination (>95% R¹–R¹ in 1 h) [1]. This unique intermediate-stabilizing property, arising from the strong σ-donating character of PEt₃ (basicity ranking: PEt₃ < PPhMe₂ < PPh₂Me < PPh₃ for reductive elimination rate), makes PdCl₂(PEt₃)₂ particularly suited for sequential, multi-component coupling strategies where the Pd(II) resting state must be kinetically persistent [1].

Atomic Layer Deposition (ALD) of Palladium Thin Films for Microelectronics

PdCl₂(PEt₃)₂ has been validated as a volatile, thermally stable precursor for thermal ALD of metallic Pd films at 140–180 °C with a growth rate of 0.3–0.4 Å cycle⁻¹, outperforming the established Pd(hfac)₂-based process (~0.2–0.25 Å cycle⁻¹ at 180–220 °C) in both growth rate and lower thermal budget [1][2]. Critically, the process eliminates the need for a seed layer—a known limitation of earlier reductive thermal Pd ALD processes—and uniquely offers full precursor recyclability: unused PdCl₂(PEt₃)₂ condensed in the exhaust line can be recovered by acetone dissolution, recrystallized, and reused [1]. This combination of higher throughput, reduced energy input, simpler process architecture, and precursor re-use positions PdCl₂(PEt₃)₂ as a cost-effective ALD precursor for semiconductor manufacturing where palladium thin films are required for electrodes, seed layers, or catalyst coatings on high-aspect-ratio structures.

Synthesis of PdO/MCM-41 and Related Mesoporous Nanocomposite Catalysts

For the preparation of PdO nanoparticles dispersed within ordered mesoporous silica (MCM-41), PdCl₂(PEt₃)₂ offers a decisive thermal stability advantage over the conventional Pd(acac)₂ precursor. TGA analysis shows that PdCl₂(PEt₃)₂ undergoes complete loss of nonmetallic elements at approximately 300 °C, ~170 °C higher than Pd(acac)₂ (decomposition at ~130 °C) [1]. This higher thermal threshold allows the metal precursor to be incorporated into the hydrophobic core of the surfactant micelle template before silica condensation, preserving the long-range mesopore ordering that Pd(acac)₂ disrupts through premature decomposition [1]. The resulting PdO/MCM-41 composites contain PdO (palladinite) nanocrystals as the sole crystalline phase, well-dispersed inside the mesopore channels, as confirmed by XRPD and TEM [1]. This scenario is directly relevant to heterogeneous catalyst manufacturing for hydrocarbon isomerization and NOₓ emission reduction.

Organosilicon Cross-Coupling: PdCl₂(PEt₃)₂-Catalyzed Formation of 1,4-Disilacyclohexa-2,5-dienes

In organosilicon chemistry, PdCl₂(PEt₃)₂ catalyzes a transformation that is not readily accessible with other Pd-phosphine systems: the photolytic dimerization of 1-silacyclopropenes—generated in situ from phenylpentamethyldisilanylacetylene—to form 1,4-disilacyclohexa-2,5-dienes [1]. This reaction proceeds via an initial 1-silacyclopropene intermediate whose dimerization is selectively catalyzed by PdCl₂(PEt₃)₂, producing 1,1,4,4-tetramethyl-2,5-bis(trimethylsilyl)-3,6-diphenyl-1,4-disilacyclohexa-2,5-diene [1]. The specificity of this catalyst for silirene-to-silole transformations highlights its utility in organosilicon materials synthesis, where the electronic properties of the PEt₃ ligand enable productive interaction with silicon-containing substrates that may be incompatible with more π-acidic phosphine ligands.

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